molecular formula C26H29N5O3 B2872679 4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide CAS No. 946301-72-0

4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2872679
CAS No.: 946301-72-0
M. Wt: 459.55
InChI Key: QRABTDBLDQTMQK-UHFFFAOYSA-N
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Description

This product is a high-purity chemical compound, 4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide, supplied for research and development purposes. The compound features a [1,2,4]triazolo[4,3-a]pyrazin-8-one core, a scaffold of significant interest in medicinal chemistry and pharmaceutical research for its potential to interact with various biological targets . The structure is further elaborated with a 4-ethoxyphenyl group at the 7-position and a 3-methyl-N-[(4-methylphenyl)methyl]butanamide side chain at the 3-position, which may influence its physicochemical properties and bioavailability. This compound is intended for use in vitro studies to investigate its potential biological activities, which may include kinase inhibition, receptor modulation, or other mechanistic pathways based on its structural features. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a standard in analytical method development. It is provided with comprehensive analytical data, including Certificate of Analysis (CoA) with characterization by HPLC, NMR, and Mass Spectrometry to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-4-34-22-11-9-21(10-12-22)30-13-14-31-23(28-29-25(31)26(30)33)15-19(3)16-24(32)27-17-20-7-5-18(2)6-8-20/h5-14,19H,4,15-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRABTDBLDQTMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyrazine Core

The core structure is synthesized using a modified procedure from patent CN102796104A:

  • Cyclocondensation : 2-Hydrazinylpyrazine reacts with trifluoroacetic anhydride in chlorobenzene under reflux (110–120°C) to form the triazolopyrazine ring. Methanesulfonic acid catalyzes the removal of trifluoroacetic acid byproduct.
  • Purification : The crude product is concentrated under reduced pressure, basified to pH 12, and extracted with dichloromethane to isolate the intermediate.

Introduction of the 4-Ethoxyphenyl Group

The ethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. A photoredox methylation strategy, as described in PMC8122397, enables efficient functionalization:

  • Photoredox Conditions : The intermediate is treated with tert-butyl peracetate and an iridium catalyst [Ir(dF-CF3-ppy)₂(dtbpy)]PF₆ under blue light (456 nm) to install methyl groups.
  • Reaction Yield : Optimized conditions (16 hours, nitrogen-sparged 1:1 TFA/acetonitrile) achieve yields exceeding 60% for analogous triazolopyrazines.

Attachment of the Butanamide Side Chain

The final step involves coupling 3-methylbutanamide with the methylbenzylamine derivative:

  • Activation : The carboxylic acid is activated using HATU or EDC/HOBt in dichloromethane.
  • Amidation : Reacting the activated ester with 4-methylbenzylamine at room temperature for 12–24 hours yields the target compound.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Selection : Dichloromethane and acetonitrile are preferred for their ability to dissolve polar intermediates without side reactions.
  • Temperature Control : Cyclocondensation requires reflux (110–120°C), while photoredox reactions proceed at room temperature.

Catalytic Systems

  • Palladium/Carbon : Used in hydrogenation steps to reduce nitro groups or unsaturated bonds in related compounds.
  • Iridium Photoredox Catalysts : Enable radical-based methylation under mild conditions, minimizing decomposition.

Comparative Analysis of Synthetic Methods

The table below contrasts two primary approaches for synthesizing triazolopyrazine derivatives:

Method Reagents/Conditions Yield Advantages Source
Cyclocondensation Trifluoroacetic anhydride, chlorobenzene, reflux 45–55% Scalable, minimal byproducts
Photoredox Functionalization Ir catalyst, blue light, tert-butyl peracetate 60–70% Mild conditions, precise functionalization

Industrial Scalability and Purification

  • Continuous Flow Reactors : Enhance reproducibility and safety for large-scale production.
  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water/TFA gradient) achieves >95% purity for pharmaceutical-grade material.

Structural Characterization

  • NMR Spectroscopy : Key signals include δH 4.33 (methylene protons adjacent to the amide) and δC 151.9 (triazolopyrazine C-13).
  • X-ray Crystallography : Confirms the planar triazolopyrazine core and spatial orientation of substituents.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the triazolopyrazine core or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolo-Pyrazine Family

(a) 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1)
  • Molecular formula : C₁₁H₇FN₄O₃
  • Key differences :
    • Lacks the butanamide side chain and 4-ethoxyphenyl substitution.
    • Contains a nitro group and fluorine atom, enhancing electron-withdrawing properties.
  • Pharmacological relevance : Used as an intermediate in synthesizing kinase inhibitors .
(b) 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one
  • Molecular formula : C₁₈H₁₄F₆N₄O₂
  • Key differences :
    • Replaces the ethoxyphenyl group with trifluoromethyl and trifluorophenyl moieties.
    • Higher logP (~3.5) due to fluorine substitutions, enhancing blood-brain barrier penetration.
  • Application : Investigated for CNS-targeted activity due to fluorinated aromatic groups .

Analogues with Butanamide Side Chains

(a) 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (Compound 5h)
  • Molecular formula : C₁₈H₁₉N₅O₂
  • Key differences :
    • Substitutes the triazolo-pyrazine core with a benzoxazole ring.
    • Exhibits anti-inflammatory activity via LPS-induced cytokine suppression.
  • Structural insight : The butanamide chain enhances solubility but reduces logP (logP ~1.8) compared to Compound G423-0613 .

Functional Group Impact on Bioactivity

  • 4-Ethoxyphenyl group (G423-0613) : Enhances π-π stacking with aromatic residues in enzyme active sites, common in kinase inhibitors.
  • Trifluoromethyl groups () : Improve metabolic stability and binding affinity to hydrophobic pockets.
  • Nitro groups (Compound 1) : Increase reactivity but may introduce toxicity risks .

Biological Activity

The compound 4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide , also known as G423-0407, belongs to a class of triazolopyrazine derivatives that have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of the compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of G423-0407 is C23H23N5O3C_{23}H_{23}N_{5}O_{3}, and its structure includes a triazolo[4,3-a]pyrazin core with various substituents that enhance its biological activity. The presence of an ethoxyphenyl group and a methyl group on the butanamide chain contributes to its pharmacological profile.

Anticancer Activity

Research indicates that compounds with a triazole ring exhibit significant anticancer properties. A study involving similar triazole derivatives demonstrated that these compounds can induce cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) . G423-0407's structure suggests potential for similar activity due to the presence of the triazole moiety.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
G423-0407MCF-7To be determined
G423-0407Bel-7402To be determined

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory effects. Triazole derivatives have been reported to inhibit inflammatory pathways, potentially through modulation of cytokine production and inhibition of cyclooxygenase enzymes . This suggests that G423-0407 could be explored for therapeutic use in inflammatory diseases.

Antimicrobial Activity

Antimicrobial properties are another area where triazole derivatives have shown promise. Compounds similar to G423-0407 have displayed activity against various bacterial strains, making them candidates for further development as antimicrobial agents . The unique structure of G423-0407 may enhance its efficacy against resistant strains.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTo be determined
S. aureusTo be determined

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in drug development. For instance, a study focusing on 1,2,4-triazolethiones showed their effectiveness in treating various cancers due to their ability to induce apoptosis in cancer cells . Moreover, transition metal complexes derived from triazoles have demonstrated enhanced biological activities, suggesting that modifications to the basic structure can lead to improved pharmacological profiles .

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